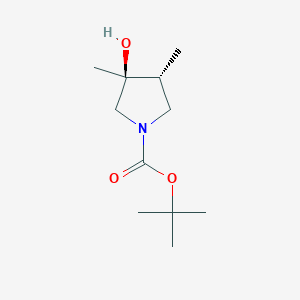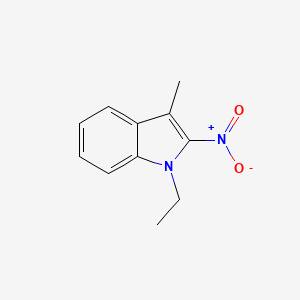
1-Ethyl-3-methyl-2-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-2-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and a nitro group at the second position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2-nitro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include ethyl phenylhydrazine and a suitable methyl ketone, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot, multi-step process to improve efficiency and yield. This could include the Fischer indole synthesis followed by nitration using nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-2-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: 1-Ethyl-3-methyl-2-amino-1H-indole.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-2-nitro-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the ethyl group.
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Contains additional methyl groups and an iodide ion.
3-Methylindole: Lacks the nitro and ethyl groups.
Uniqueness: 1-Ethyl-3-methyl-2-nitro-1H-indole is unique due to the specific combination of ethyl, methyl, and nitro groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-2-nitroindole |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13(14)15/h4-7H,3H2,1-2H3 |
Clé InChI |
QDVDJTYNLAPFFY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


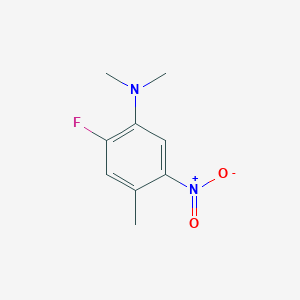
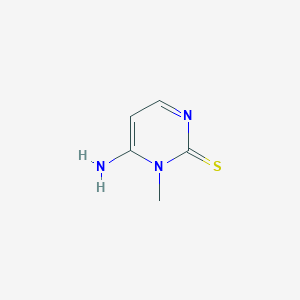
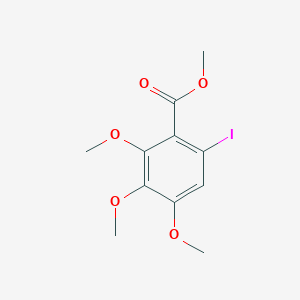
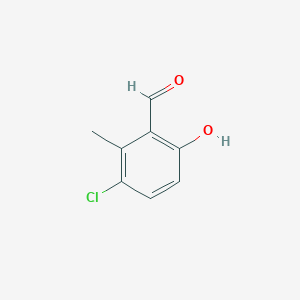
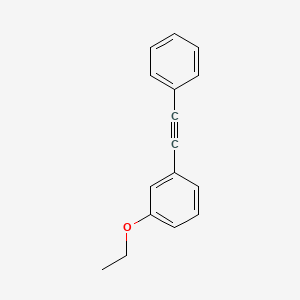
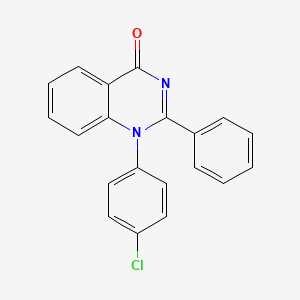
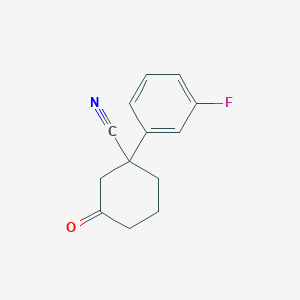
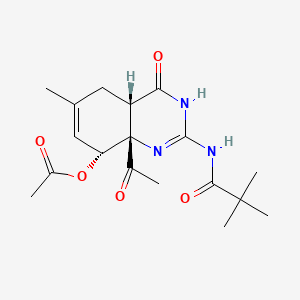
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
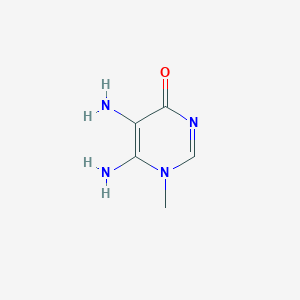
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
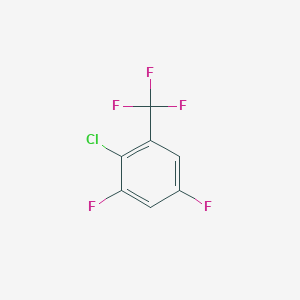
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
